molecular formula C15H20Cl2N2O B593700 3,4-dichloro-N-methyl-N-[(1R,2R)-2-(methylamino)cyclohexyl]benzamide CAS No. 67579-73-1

3,4-dichloro-N-methyl-N-[(1R,2R)-2-(methylamino)cyclohexyl]benzamide

Cat. No.: B593700
CAS No.: 67579-73-1
M. Wt: 315.2 g/mol
InChI Key: UOLMIGVJKXDEGR-ZIAGYGMSSA-N
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Description

N-desmethyl U-47700 is a primary metabolite of the synthetic opioid U-47700N-desmethyl U-47700 is formed through the metabolic process of N-demethylation of U-47700 in the human body .

Mechanism of Action

Target of Action

N-Desmethyl U-47700 is a primary metabolite of U-47700, a synthetic opioid . The primary target of N-Desmethyl U-47700 is the μ-opioid receptor . This receptor plays a crucial role in mediating the effects of opioids, including analgesia and euphoria.

Mode of Action

N-Desmethyl U-47700 acts as an agonist at the μ-opioid receptor . Agonists bind to receptors and activate them to produce a biological response. In this case, N-Desmethyl U-47700 binds to the μ-opioid receptor, triggering a series of intracellular events that lead to the drug’s effects .

Biochemical Pathways

Upon activation of the μ-opioid receptor, N-Desmethyl U-47700 initiates a cascade of biochemical events. These include the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels. This leads to hyperpolarization of the cell membrane and inhibition of neurotransmitter release . The exact pathways affected by N-Desmethyl U-47700 are still under investigation.

Pharmacokinetics

The pharmacokinetics of N-Desmethyl U-47700 involve its absorption, distribution, metabolism, and excretion (ADME). It is primarily metabolized in the liver, and its metabolites are excreted in urine . The compound’s plasma concentrations are positively correlated with its pharmacodynamic effects .

Result of Action

The activation of the μ-opioid receptor by N-Desmethyl U-47700 results in potent analgesic effects . It also poses a serious risk for overdosing and death due to its strong opioid activity . The loss of one or two methyl groups from U-47700 to form N-Desmethyl U-47700 reduces the MOR activation potential .

Action Environment

The action of N-Desmethyl U-47700 can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature and pH Additionally, individual factors such as age, health status, and genetic makeup can influence the compound’s action, efficacy, and stability

Chemical Reactions Analysis

Types of Reactions

N-desmethyl U-47700 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to optimize the reaction yield and selectivity .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of N-desmethyl U-47700. These products are often analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) to determine their structure and concentration .

Scientific Research Applications

N-desmethyl U-47700 is primarily used in forensic and toxicological research. It serves as a reference standard for the quantification of U-47700 and its metabolites in biological samples. This compound is also used in clinical toxicology, urine drug testing, and forensic analysis to detect and quantify the presence of U-47700 and its metabolites .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-desmethyl U-47700 include:

Uniqueness

N-desmethyl U-47700 is unique due to its specific metabolic pathway and its role as a primary metabolite of U-47700. Its lower potency compared to the parent compound makes it a valuable reference standard in forensic and toxicological research .

Properties

IUPAC Name

3,4-dichloro-N-methyl-N-[(1R,2R)-2-(methylamino)cyclohexyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20Cl2N2O/c1-18-13-5-3-4-6-14(13)19(2)15(20)10-7-8-11(16)12(17)9-10/h7-9,13-14,18H,3-6H2,1-2H3/t13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLMIGVJKXDEGR-ZIAGYGMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCCC1N(C)C(=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CCCC[C@H]1N(C)C(=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901342244
Record name N-Desmethyl U 47700
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901342244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67579-73-1
Record name N-Desmethyl U-47700
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067579731
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Desmethyl U 47700
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901342244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-DESMETHYL U-47700
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BK7L86EX3F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: What is the significance of N-Desmethyl U-47700 in forensic toxicology?

A1: N-Desmethyl U-47700 is a primary metabolite of U-47700 and has been detected in higher concentrations than the parent drug in certain tissues, like pig brain. [] This highlights the importance of analyzing for metabolites in addition to the parent compound in forensic toxicology, as metabolite presence can provide crucial information about drug exposure even when parent drug concentrations are low. [, ]

Q2: Are there any analytical challenges in detecting and quantifying N-Desmethyl U-47700?

A2: Identifying and quantifying N-Desmethyl U-47700, especially in the context of forensic investigations, requires specialized analytical techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is commonly employed for this purpose. [, , ] This method allows for the separation and sensitive detection of the metabolite in complex biological matrices. [, , ]

Q3: How does the tissue distribution of N-Desmethyl U-47700 compare to U-47700?

A3: Research using a pig model showed that N-Desmethyl U-47700 reaches higher concentrations in certain tissues compared to U-47700, notably in the brain. [] While U-47700 was found in higher concentrations in duodenum content, bile fluid, and adipose tissue, N-Desmethyl U-47700 was more prominent in organs involved in metabolism, such as the liver and kidney. [] This difference in distribution patterns underscores the importance of considering both parent and metabolite concentrations when interpreting toxicological findings. []

Q4: What is the postmortem redistribution potential of N-Desmethyl U-47700?

A4: Studies using a controlled pig model suggest that N-Desmethyl U-47700 demonstrates low to moderate postmortem redistribution. [] This finding is crucial for forensic investigations, as it implies that measured concentrations of this metabolite in postmortem samples can provide relatively reliable information about drug exposure prior to death. []

Q5: What are the implications of the metabolic profile of U-47700 for forensic analysis?

A5: U-47700 exhibits metabolic transformations similar to U-49900, resulting in a shared metabolite and isomeric species. [] This overlap in metabolic pathways presents a challenge for forensic analysts, as it necessitates careful interpretation of analytical data to differentiate between exposure to these two substances. []

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